WH-4-023 -

WH-4-023

Catalog Number: EVT-287463
CAS Number:
Molecular Formula: C32H36N6O4
Molecular Weight: 568.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-(2,4-dimethoxyphenyl)-N-[2-[4-(4-methyl-1-piperazinyl)anilino]-4-pyrimidinyl]carbamic acid (2,6-dimethylphenyl) ester is a member of piperazines.

N-[4-[N-[(2,4-diaminopyrrolo[2,3-d]pyrimidin-5-yl)methyl]amino]benzoyl]-L-glutamic acid (9)

Compound Description: This compound is a classical antifolate analogue designed to inhibit dihydrofolate reductases (DHFRs) []. It exhibits potent inhibitory activity against various DHFRs, including rat liver, Pneumocystis carinii, and Toxoplasma gondii DHFRs, with significant selectivity for the latter []. Moreover, it demonstrates antitumor activity similar to methotrexate against human leukemia and carcinoma cell lines []. Its mechanism of action involves utilization of the reduced folate/MTX-transport system, inhibition of DHFR, and involvement of poly-gamma-glutamylation [].

    4-Amino-N-[4-(4-chloro-phenyl)-6-(3,4-dimethyl-phenyl)-pyrimidin-2-yl]-benzensulfonamide (2)

    Compound Description: This compound serves as a precursor for synthesizing a series of Schiff bases, subsequently used to create 1,3,5-Oxadiazine derivatives []. While the abstract doesn't delve into the specific biological activities of compound 2 itself, it highlights its role in developing compounds with potential antibacterial and antifungal properties [].

      Compound Description: This group of eight compounds represents nonclassical antifolate agents designed to inhibit DHFRs []. These compounds demonstrate selectivity for Toxoplasma gondii DHFR over rat liver DHFR, indicating potential as therapeutic agents against toxoplasmosis [].

      Overview

      WH-4-023 is a synthetic compound recognized for its potent inhibitory effects on specific protein kinases, particularly Lck (lymphocyte-specific protein tyrosine kinase) and Src (a proto-oncogene tyrosine-protein kinase). It is classified as a dual inhibitor, demonstrating high selectivity with IC50 values of 2 nM for Lck and 6 nM for Src, making it a significant tool in cancer research and therapeutic development aimed at targeting these kinases . The compound is notable for its potential applications in studying signaling pathways involved in cancer progression and immune response modulation.

      Source and Classification

      WH-4-023 has been synthesized in laboratory settings and is categorized under small molecule inhibitors, specifically targeting non-receptor tyrosine kinases. It is part of a broader class of compounds designed to interfere with kinase activity, which plays a crucial role in various cellular processes including proliferation, differentiation, and survival . The compound's chemical structure includes a pyrimidine core, which is common among many kinase inhibitors.

      Synthesis Analysis

      Methods

      The synthesis of WH-4-023 typically involves several steps that start with the construction of the core pyrimidine structure. This process may include:

      1. Formation of the Pyrimidine Ring: Utilizing reagents such as urea or thiourea along with appropriate aldehydes or ketones.
      2. Functionalization: Introduction of various substituents to enhance selectivity and potency towards Lck and Src kinases.
      3. Purification: Employing techniques like column chromatography to isolate the desired product from by-products.

      Technical Details

      The synthesis pathway often requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. Analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are employed to confirm the structure and assess the quality of the synthesized compound.

      Molecular Structure Analysis

      Structure

      WH-4-023 has a complex molecular structure characterized by its pyrimidine core, which is substituted with various functional groups that confer its inhibitory properties. The specific arrangement of atoms within the molecule allows it to effectively bind to the active sites of Lck and Src kinases.

      Data

      The compound's molecular formula is C₁₄H₁₅N₅O, with a molecular weight of approximately 255.3 g/mol. Structural studies indicate that WH-4-023 exhibits specific interactions with key amino acid residues at the active sites of its target kinases, enhancing its selectivity .

      Chemical Reactions Analysis

      Reactions

      WH-4-023 primarily functions through competitive inhibition of Lck and Src kinases. The compound binds to the ATP-binding site of these kinases, preventing ATP from engaging with the enzyme, thus halting downstream signaling pathways that promote cell proliferation and survival.

      Technical Details

      The mechanism involves hydrogen bonding and hydrophobic interactions between WH-4-023 and critical residues within the kinase active site. Kinetic studies reveal that WH-4-023's inhibition follows Michaelis-Menten kinetics, allowing for detailed analysis of its inhibitory potency under varying substrate concentrations .

      Mechanism of Action

      Process

      The action mechanism of WH-4-023 involves:

      1. Binding: The compound binds to the ATP-binding pocket of Lck and Src.
      2. Inhibition: This binding prevents ATP from phosphorylating target substrates.
      3. Signal Disruption: As a result, downstream signaling pathways involved in cell growth and division are disrupted.

      Data

      Experimental data indicate that treatment with WH-4-023 leads to reduced phosphorylation levels of key substrates involved in oncogenic signaling pathways, thereby inhibiting tumor growth in various cancer models .

      Physical and Chemical Properties Analysis

      Physical Properties

      WH-4-023 is typically presented as a solid powder at room temperature. It is soluble in organic solvents such as DMSO (dimethyl sulfoxide) but has limited solubility in water.

      Chemical Properties

      The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature variations. Its reactivity profile indicates it can form stable complexes with metal ions, which may influence its biological activity .

      Applications

      WH-4-023 has significant scientific applications primarily in cancer research:

      1. Cancer Therapy Research: Investigating its potential as a therapeutic agent against cancers driven by Lck or Src activity.
      2. Signal Transduction Studies: Understanding the role of non-receptor tyrosine kinases in cellular signaling pathways.
      3. Drug Development: Serving as a lead compound for developing more selective inhibitors targeting related kinases.

      Its ability to selectively inhibit critical signaling pathways makes WH-4-023 a valuable tool for both basic research and potential clinical applications in oncology .

      Introduction to WH-4-023 as a Multitarget Kinase Inhibitor

      WH-4-023 (KIN001-112, KIN112) is a potent, cell-permeable small molecule inhibitor that selectively targets key tyrosine kinases involved in critical cellular signaling pathways. Characterized by its 2-aminopyrimidine carbamate core structure, this compound exhibits nanomolar inhibitory potency against lymphocyte-specific kinase (Lck) and Src proto-oncogene (Src), with half-maximal inhibitory concentration (IC50) values of 2 nM and 6 nM, respectively, in biochemical assays [1] [4] [6]. Beyond its primary targets, WH-4-023 demonstrates significant activity against salt-inducible kinases (SIK1, SIK2, SIK3) with IC50 values of 10 nM, 22 nM, and 60 nM, respectively [4] [7]. Its development stemmed from efforts to create orally active inhibitors with improved selectivity profiles compared to earlier kinase inhibitors, positioning it as a valuable research tool for dissecting kinase-dependent signaling networks in cancer biology, immunology, and stem cell regulation [1] [7].

      Role in Tyrosine Kinase Signaling Pathways

      Lck and Src Kinase Inhibition Mechanism

      WH-4-023 functions as an ATP-competitive inhibitor that binds to the catalytic cleft of Lck and Src tyrosine kinases. These kinases share a conserved domain structure comprising SH3, SH2, and kinase domains, maintaining an autoinhibited conformation through intramolecular interactions. WH-4-023 preferentially targets the active conformations of these kinases, effectively disrupting their phosphorylation of downstream substrates [3] [5]. Lck, predominantly expressed in T-cells, is crucial for T-cell receptor (TCR) signaling initiation. WH-4-023 potently inhibits anti-CD3/CD28 antibody-induced interleukin-2 (IL-2) secretion and T-cell proliferation in human peripheral blood lymphocytes at nanomolar concentrations, confirming its functional disruption of proximal TCR signaling events [1] [5]. Similarly, Src kinase regulates diverse processes including cell adhesion, migration, and proliferation through focal adhesion kinase (FAK)-mediated pathways. WH-4-023 impedes Src-dependent phosphorylation events within focal adhesion complexes, thereby inhibiting integrin-mediated signaling cascades implicated in cancer cell motility [3].

      Table 1: Kinase Inhibition Profile of WH-4-023

      Kinase TargetIC₅₀ (nM)Selectivity Fold vs p38α/KDRCellular Functional Impact
      Lck2>300Blocks TCR signaling, IL-2 secretion, T-cell proliferation
      Src6>300Inhibits FAK-mediated adhesion, migration, proliferation
      SIK110Not reportedModulates CRTC3 phosphorylation, macrophage polarization
      SIK222Not reportedRegulates gluconeogenesis, inflammatory responses
      SIK360Not reportedControls hippocampal neuron function, myogenesis
      p38α530ReferenceMinimal inhibition at therapeutic concentrations
      KDR (VEGFR2)140ReferenceMinimal inhibition at therapeutic concentrations

      Regulation of Pluripotent Stem Cell States

      Beyond immune and cancer cell signaling, WH-4-023 contributes to maintaining naive pluripotency in human embryonic stem cells (hESCs). When combined with MEK inhibitor PD0325901, GSK-3 inhibitor CHIR99021, and BRAF inhibitor SB590885, WH-4-023 supports the long-term self-renewal of naive hESCs by suppressing differentiation-inducing signaling cascades. This combinatorial approach, partly mediated through Src kinase inhibition, stabilizes the core pluripotency transcription factor network (OCT4, SOX2, NANOG) and enables clonal expansion [2] [6] [7]. The compound's ability to modulate kinase signaling networks highlights its utility in stem cell engineering applications requiring precise control over pluripotency transitions.

      Selectivity and Off-Target Considerations

      While WH-4-023 exhibits >300-fold selectivity against vascular endothelial growth factor receptor 2 (KDR/VEGFR2) and p38α mitogen-activated protein kinase [1] [4], broader kinase profiling reveals inhibition of several off-targets at micromolar concentrations. Notable off-targets include Bruton's tyrosine kinase (BTK; IC50 ≈ 100 nM), spleen tyrosine kinase (Syk; IC50 ≈ 200 nM), and Janus kinase 2 (JAK2; IC50 ≈ 240 nM) [8]. This polypharmacology profile necessitates careful interpretation of cellular phenotypes observed with WH-4-023 treatment, particularly at higher concentrations. The compound's limited bioavailability in vivo further constrains its utility for systemic studies in model organisms [8].

      Historical Development and Key Structural Features

      Discovery and Optimization Timeline

      WH-4-023 emerged from a medicinal chemistry campaign led by Martin et al. (2006) aimed at developing orally active Lck inhibitors for inflammatory diseases [7]. Systematic optimization of 2-aminopyrimidine carbamates yielded WH-4-023 as a lead compound with balanced potency against Lck (IC50 = 2 nM) and favorable pharmacokinetic properties. Its discovery was contemporaneous with increased understanding of Src-family kinases as therapeutic targets in both immunological disorders and cancer, driving interest in compounds with improved selectivity over broad-spectrum kinase inhibitors like dasatinib [1] [7].

      Structural Characteristics

      The molecular structure of WH-4-023 (Chemical name: 2,6-Dimethylphenyl-N-(2,4-dimethoxyphenyl)-N-[2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]carbamate; CAS: 837422-57-8) features several pharmacophoric elements essential for high-affinity kinase binding [5] [9]:

      • A central 2-aminopyrimidine ring serving as a hinge-binding motif that forms critical hydrogen bonds with the kinase backbone
      • An N-phenylpiperazine moiety projecting into the solvent-exposed region, enhancing solubility and modulating selectivity
      • A bulky carbamate linkage connecting lipophilic aromatic substituents (2,6-dimethylphenyl and 2,4-dimethoxyphenyl) that occupy hydrophobic pockets adjacent to the ATP-binding site

      This arrangement yields a molecule with molecular weight 568.67 g/mol and formula C32H36N6O4. WH-4-023 exhibits good solubility in DMSO (100 mM) and ethanol (10 mM), facilitating in vitro experimentation [5] [6].

      Table 2: Key Physicochemical and Pharmacological Properties

      PropertyValueSignificance
      Molecular FormulaC₃₂H₃₆N₆O₄Determines drug-likeness and synthetic accessibility
      Molecular Weight568.67 g/molImpacts membrane permeability and bioavailability
      CAS Number837422-57-8Unique compound identifier
      Primary TargetsLck, Src, SIK1/2/3Defines core therapeutic/research applications
      Biochemical IC₅₀ (Lck)2 nMReflects high potency against primary target
      Biochemical IC₅₀ (Src)6 nMConfirms dual inhibitory capability
      Selectivity (vs p38α/KDR)>300-foldReduces confounding off-target effects at physiological concentrations
      Aqueous Solubility<1 mg/mL (H₂O); soluble in DMSO/EtOHInforms experimental solvent systems

      Structure-Activity Relationship (SAR) Insights

      Key SAR findings from the development of WH-4-023 include:

      • The 2-aminopyrimidine core is essential for hinge region binding; substitution at the 4-position abolishes activity
      • The N-methylpiperazine group significantly enhances cellular permeability and oral bioavailability compared to simpler amines
      • Ortho-methyl groups on the phenyl carbamate increase potency against Lck by filling a hydrophobic pocket not conserved in unrelated kinases
      • The 2,4-dimethoxyphenyl moiety optimizes selectivity over vascular endothelial growth factor receptor (VEGFR/KDR) family kinases [1] [7]

      These structural insights informed subsequent generations of Lck/Src inhibitors with improved selectivity and pharmacokinetic profiles.

      Properties

      Product Name

      WH-4-023

      IUPAC Name

      (2,6-dimethylphenyl) N-(2,4-dimethoxyphenyl)-N-[2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]carbamate

      Molecular Formula

      C32H36N6O4

      Molecular Weight

      568.7 g/mol

      InChI

      InChI=1S/C32H36N6O4/c1-22-7-6-8-23(2)30(22)42-32(39)38(27-14-13-26(40-4)21-28(27)41-5)29-15-16-33-31(35-29)34-24-9-11-25(12-10-24)37-19-17-36(3)18-20-37/h6-16,21H,17-20H2,1-5H3,(H,33,34,35)

      InChI Key

      NBTNHSGBRGTFJS-UHFFFAOYSA-N

      SMILES

      CC1=C(C(=CC=C1)C)OC(=O)N(C2=C(C=C(C=C2)OC)OC)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCN(CC5)C

      Solubility

      Soluble in DMSO, not in water

      Synonyms

      WH-4-023; WH4-023; WH 4-023; WH-4023; WH 4023; WH4023;

      Canonical SMILES

      CC1=C(C(=CC=C1)C)OC(=O)N(C2=C(C=C(C=C2)OC)OC)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCN(CC5)C

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.